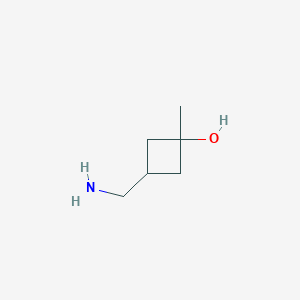

cis-3-Hydroxy-3-methylcyclobutane-1-methamine

Descripción general

Descripción

Cis-3-Hydroxy-3-methylcyclobutane-1-methamine is a chemical compound with the molecular formula C6H13NO . It is typically in liquid form and is stored in a refrigerator . This compound is versatile and finds applications in diverse scientific research.

Molecular Structure Analysis

The molecular structure of cis-3-Hydroxy-3-methylcyclobutane-1-methamine is represented by the InChI code: 1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3/t5-,6+ . This indicates the presence of a cyclobutane ring with a hydroxy group and a methyl group at the 3rd position and a methamine group at the 1st position .Physical And Chemical Properties Analysis

Cis-3-Hydroxy-3-methylcyclobutane-1-methamine has a molecular weight of 115.18 . It is typically in liquid form and is stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Resolution

The synthesis and stereochemical analysis of cyclobutane derivatives, including compounds similar to cis-3-Hydroxy-3-methylcyclobutane-1-methamine, have been explored in various studies. For instance, the efficient preparation of racemic cis-1-methoxycarbonyl-2-methylcyclobutane, followed by the separation of corresponding amides using (R)-(-)-phenylglycinol, has been achieved. This process led to a revision of configurational assignment based on X-ray crystallographic structure determination, showcasing the importance of stereochemistry in such compounds (Baldwin & Burrell, 2000).

Cyclobutyl-Containing Analogues

The synthesis of unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are considered achiral conformationally restricted analogues of threonine, has been accomplished. These compounds, with their fixed spatial orientation of functional groups, display significantly different pKa values and almost planar cyclobutane rings, as confirmed by X-ray data (Feskov et al., 2017).

Chemical Properties and Reactions

Photoaddition and Acetylation

The synthesis of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives through [2+2] photoaddition of 1,3-dioxin-4-ones, followed by lipase-catalyzed kinetic resolution, has been reported. These chiral cyclobutanols are potential precursors for various biologically active compounds, illustrating the versatility of cyclobutane derivatives in synthetic chemistry (Sato et al., 1992).

Stereochemical Studies

Investigations into the stereochemical outcomes of [2 + 2] photoadditions involving cyclobutane derivatives have highlighted the influence of stereochemistry on reaction pathways. For example, the preferential formation of trans-2 cycloadducts from cis-/trans-4-propenylanisole and the observed stereoselectivity in various photochemical additions underscore the critical role of stereochemistry in determining the products of such reactions (Vassilikogiannakis et al., 2000).

Applications in Biological Systems

Antiviral Activity

The exploration of carbocyclic oxetanocin analogues, including 9-(cis-3-Hydroxymethyl-2-methylenecyclobutyl)guanine, has shown activity against a variety of viruses. The phosphorylation by virus-induced thymidine kinase and the inhibitory effects on the replication of human immunodeficiency virus (HIV), albeit with toxicity to proliferating human T-lymphocytes, highlight the potential of cyclobutane derivatives in antiviral therapy (Maruyama et al., 1993).

Safety And Hazards

This compound is associated with several hazard statements including H225, H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety information .

Propiedades

IUPAC Name |

3-(aminomethyl)-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOTWCOHRWHNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245272, DTXSID201280273 | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Hydroxy-3-methylcyclobutane-1-methamine | |

CAS RN |

1438241-11-2, 1438241-21-4 | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)